N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide
Description
N-[(2Z)-3-(1,3-Benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide is a heterocyclic compound featuring a benzodioxole moiety fused to a sulfone-containing tetrahydrothienothiazole scaffold. Its structure combines a benzamide group with a bicyclic system, which may confer unique electronic and steric properties.
Properties
Molecular Formula |
C19H16N2O5S2 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]benzamide |
InChI |
InChI=1S/C19H16N2O5S2/c22-18(12-4-2-1-3-5-12)20-19-21(14-9-28(23,24)10-17(14)27-19)13-6-7-15-16(8-13)26-11-25-15/h1-8,14,17H,9-11H2 |
InChI Key |
GTOKUFFJVVAUCD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)C3=CC=CC=C3)N2C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives.
Scientific Research Applications
N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes, which are crucial for its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features and Functional Groups
The target compound shares a benzamide backbone with several derivatives reported in the evidence (Table 1). Key differences include:
- Benzodioxole vs. Simple Aryl Groups : The 1,3-benzodioxole substituent (electron-rich due to its oxygen atoms) contrasts with simpler aryl groups (e.g., phenyl, chlorophenyl) in analogs like Compound 4h or Compound 8c . This may enhance metabolic stability or binding affinity.
- Sulfone vs. Thiadiazole/Thiazole: The 5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazole core introduces a sulfone group, increasing polarity compared to non-oxidized thiadiazoles (e.g., Compound 6 ).
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Observations :
- Melting Points : Compounds with bulkier substituents (e.g., 8a ) exhibit higher melting points (~290°C) due to increased molecular rigidity .
- IR Signatures : Dual C=O stretches (1600–1700 cm⁻¹) are common in benzamide-thiadiazole hybrids, reflecting the amide and ketone groups .
Pharmacological Implications
While bioactivity data for the target compound are absent, structural analogs highlight trends:
- Enzyme Inhibition : Nitazoxanide derivatives inhibit PFOR enzymes via amide conjugation, a feature shared with the target compound’s benzamide group .
- Antimicrobial Potential: Thiadiazole/benzamide hybrids (e.g., 8a–c) show activity against microbial targets, likely due to electron-withdrawing groups enhancing membrane penetration .
Biological Activity
N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzodioxole moiety fused with thieno[3,4-d][1,3]thiazole. Its molecular formula is , and it exhibits significant pharmacological potential due to the presence of multiple functional groups that can interact with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Regulation of Apoptosis : The compound has been shown to negatively regulate the extrinsic apoptotic signaling pathway. It promotes the formation of an anti-apoptotic complex involving DDX3X, BRIC2, and GSK3B at death receptors such as TNFRSF10B, which enhances cell survival under weak apoptotic signals .
- Influence on Autophagy : It acts as a regulator of autophagy by mediating the phosphorylation of KAT5/TIP60 under starvation conditions. This activation promotes the acetylation of key autophagy regulators like ULK1 and RUBCNL/Pacer .
- Impact on Neuroblastoma Cells : The compound phosphorylates MYCN in neuroblastoma cells, potentially leading to its degradation. This mechanism may contribute to its anticancer properties .
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Properties : Exhibits cytotoxic effects against various cancer cell lines including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells.
- Antimicrobial Activity : Demonstrates activity against bacterial strains such as Escherichia coli and Bacillus subtilis, indicating potential use in treating infections .
Case Studies
Several studies have highlighted the compound's efficacy:
- Cytotoxicity Studies : Research indicated that the compound effectively inhibited cell proliferation in MCF-7 breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics .
- Antimicrobial Testing : In vitro studies revealed that the compound exhibited minimal inhibitory concentrations (MIC) against E. coli and B. subtilis, supporting its potential as an antimicrobial agent .
Table 1: Cytotoxicity Results Against Cancer Cell Lines
Table 2: Antimicrobial Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
